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Compound of Interest

Compound Name: 5-Methoxypyrimidine-2-carbonitrile

Cat. No.: B2589514 Get Quote

Introduction: The Strategic Advantage of the
Pyrimidine Core
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged

structure" due to its prevalence in a vast array of biologically active compounds, including the

nucleobases of life itself.[1] Its unique electronic properties and versatile substitution patterns

allow for the fine-tuning of steric and electronic characteristics, enabling precise interactions

with a multitude of biological targets. This has led to the development of numerous pyrimidine-

containing drugs with applications spanning oncology, infectious diseases, and inflammatory

conditions.[1] Within this important class of heterocycles, 5-methoxypyrimidine-2-carbonitrile
has emerged as a particularly valuable building block for drug discovery, offering a strategic

entry point for the synthesis of diverse compound libraries. This application note provides a

comprehensive guide to the synthesis, reactivity, and application of this versatile intermediate,

complete with detailed protocols for its use in key synthetic transformations.

The strategic placement of the methoxy and cyano groups on the pyrimidine ring imparts a

unique reactivity profile. The methoxy group at the 5-position, being an electron-donating

group, influences the overall electron density of the ring system. In contrast, the electron-

withdrawing nitrile group at the 2-position serves as a versatile handle for a variety of chemical

transformations, including reduction to a primary amine, hydrolysis to a carboxylic acid, or

participation in cycloaddition reactions. This pre-installed functionality allows for rapid and

efficient diversification, a key advantage in modern drug discovery campaigns.
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Physicochemical Properties and Spectroscopic
Data
A thorough understanding of the physicochemical properties of a building block is essential for

its effective use in synthesis. Below is a summary of the key properties of 5-
methoxypyrimidine-2-carbonitrile and its common precursor, 2-chloro-5-methoxypyrimidine.

Property
2-Chloro-5-
methoxypyrimidine

5-Methoxypyrimidine-2-
carbonitrile (Predicted)

CAS Number 22536-65-8[1][2][3][4][5] 87362-32-1[1]

Molecular Formula C₅H₅ClN₂O[1][3][4] C₆H₅N₃O

Molecular Weight 144.56 g/mol [1][3][4] 135.13 g/mol

Appearance Solid[4] Solid

Boiling Point Not available Not available

Melting Point Not available Not available

Solubility
Soluble in common organic

solvents

Soluble in common organic

solvents

¹H NMR (CDCl₃, δ) ~8.4 (s, 2H), ~4.0 (s, 3H) ~8.7 (s, 2H), ~4.1 (s, 3H)

¹³C NMR (CDCl₃, δ) ~160, ~158, ~140, ~58 ~162, ~159, ~142, ~115, ~59

IR (cm⁻¹)

~3100 (C-H), ~1600 (C=N),

~1550 (C=C), ~1250 (C-O),

~800 (C-Cl)

~3100 (C-H), ~2230 (C≡N),

~1600 (C=N), ~1550 (C=C),

~1250 (C-O)

MS (m/z) 144/146 (M⁺) 135 (M⁺)

Note: Spectroscopic data for 5-methoxypyrimidine-2-carbonitrile are predicted based on

analogous structures and general principles of spectroscopy.

Synthesis of 5-Methoxypyrimidine-2-carbonitrile: A
Reliable Synthetic Route
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A robust and scalable synthesis of 5-methoxypyrimidine-2-carbonitrile is crucial for its

widespread application. A common and effective strategy involves the cyanation of a readily

available 2-halopyrimidine precursor. The following workflow outlines a typical synthesis

starting from 2-chloro-5-methoxypyrimidine.

Caption: Synthetic workflow for 5-methoxypyrimidine-2-carbonitrile.

Detailed Protocol: Palladium-Catalyzed Cyanation of 2-
Chloro-5-methoxypyrimidine
This protocol describes a standard palladium-catalyzed cyanation reaction to synthesize the

title compound. The use of a palladium catalyst allows for an efficient and high-yielding

conversion.[6]

Materials:

2-Chloro-5-methoxypyrimidine (1.0 eq)

Potassium cyanide (KCN) (1.2 eq)

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

To a dry, argon-purged flask, add 2-chloro-5-methoxypyrimidine (1.0 eq), potassium cyanide

(1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

Add anhydrous DMF via syringe and stir the mixture at 80-90 °C.
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Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material

is consumed (typically 4-6 hours).

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography using a gradient of hexane and

ethyl acetate to afford 5-methoxypyrimidine-2-carbonitrile.

Safety Note: Cyanide salts are highly toxic. This reaction should be performed in a well-

ventilated fume hood by trained personnel, and appropriate personal protective equipment

should be worn.

Key Synthetic Transformations and Applications
The true value of 5-methoxypyrimidine-2-carbonitrile lies in the versatility of its nitrile group,

which can be readily transformed into other key functional groups, providing access to a wide

range of derivatives.

Reduction of the Nitrile to a Primary Amine
The reduction of the nitrile to a primary amine (2-aminomethyl-5-methoxypyrimidine) is a pivotal

transformation, as the resulting aminomethyl group serves as a crucial pharmacophore in many

biologically active molecules, enabling interactions with target proteins through hydrogen

bonding and salt bridge formation.

Caption: Hydrolysis of the nitrile to a carboxylic acid.

Materials:

5-Methoxypyrimidine-2-carbonitrile (1.0 eq)

Concentrated sulfuric acid

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b2589514?utm_src=pdf-body
https://www.benchchem.com/product/b2589514?utm_src=pdf-body
https://www.benchchem.com/product/b2589514?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2589514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Water

Sodium bicarbonate solution

Ethyl acetate

Procedure:

To a flask containing 5-methoxypyrimidine-2-carbonitrile (1.0 eq), add a mixture of water

and concentrated sulfuric acid (e.g., 1:1 v/v).

Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC. [7][8][9]

[10]3. Cool the reaction mixture to room temperature and carefully neutralize with a

saturated sodium bicarbonate solution until the pH is approximately 7-8.

Extract the aqueous layer with ethyl acetate.

Acidify the aqueous layer with concentrated HCl to a pH of 2-3, which should precipitate the

carboxylic acid.

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain 5-

methoxypyrimidine-2-carboxylic acid.

Applications in Drug Discovery: A Gateway to
Kinase Inhibitors
The 2-amino-5-methoxypyrimidine scaffold is a common feature in a number of kinase

inhibitors. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors,

mimicking the adenine core of ATP and binding to the hinge region of the kinase active site.

The substituents at the 2- and 5-positions can then be modified to achieve potency and

selectivity for a particular kinase target.

Derivatives of pyrimidine-5-carbonitrile have shown promise as potent inhibitors of various

kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and

Phosphoinositide 3-kinases (PI3Ks). [11][12][13]For instance, novel pyrimidine-5-carbonitrile

derivatives have been designed and synthesized as potential anti-proliferative agents and

VEGFR-2 inhibitors. [11][13]The ability to readily synthesize and functionalize 5-
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methoxypyrimidine-2-carbonitrile makes it an attractive starting point for the development of

new kinase inhibitors.

The general strategy involves using the 2-aminomethyl or 2-carboxy functionalized pyrimidine

as a core to append other pharmacophoric groups, thereby exploring the chemical space

around the kinase active site.

Conclusion
5-Methoxypyrimidine-2-carbonitrile is a highly valuable and versatile building block in drug

discovery. Its straightforward synthesis and the multifaceted reactivity of the nitrile group

provide a rapid and efficient means to generate diverse libraries of compounds. The protocols

detailed in this application note offer a practical guide for researchers to harness the potential

of this scaffold in the development of novel therapeutics, particularly in the area of kinase

inhibition. The strategic use of such well-designed building blocks is paramount to accelerating

the discovery of new and effective medicines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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